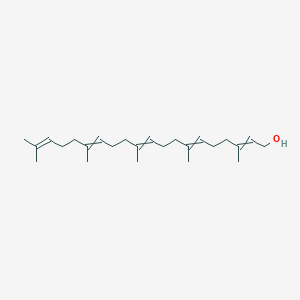![molecular formula C40H50N8O6 B12436846 methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12436846.png)
methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Daclatasvir is a direct-acting antiviral agent used in combination with other medications to treat hepatitis C virus (HCV) infections. It is marketed under the brand name Daklinza and is effective against multiple HCV genotypes, including genotypes 1, 3, and 4 . Daclatasvir works by inhibiting the HCV protein NS5A, which is essential for viral replication .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of daclatasvir involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of daclatasvir involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes the use of advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Daclatasvir undergoes various chemical reactions, including:
Oxidation: Daclatasvir can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in daclatasvir, potentially altering its activity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of daclatasvir include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of daclatasvir, as well as substituted analogs with modified antiviral activity .
科学的研究の応用
Daclatasvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of antiviral agents.
Biology: Employed in research to understand the mechanisms of viral replication and inhibition.
作用機序
Daclatasvir exerts its antiviral effects by binding to the N-terminus within Domain 1 of the HCV non-structural protein 5A (NS5A). This binding inhibits viral RNA replication and virion assembly, effectively preventing the virus from multiplying and infecting new cells . The inhibition of NS5A disrupts the formation of the viral replication complex, leading to a reduction in viral load .
類似化合物との比較
Similar Compounds
Ledipasvir: Another NS5A inhibitor used in combination with sofosbuvir for the treatment of hepatitis C.
Ombitasvir: An NS5A inhibitor used in combination with other antiviral agents for hepatitis C treatment.
Velpatasvir: A pan-genotypic NS5A inhibitor used in combination with sofosbuvir for the treatment of all HCV genotypes.
Uniqueness of Daclatasvir
Daclatasvir is unique in its ability to target both the cis- and trans-acting functions of NS5A, making it effective against multiple HCV genotypes . Its broad genotypic coverage and high potency make it a valuable component of combination therapies for hepatitis C .
特性
分子式 |
C40H50N8O6 |
|---|---|
分子量 |
738.9 g/mol |
IUPAC名 |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32?,33-,34-/m0/s1 |
InChIキー |
FKRSSPOQAMALKA-QLNSPMJMSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC |
正規SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride](/img/structure/B12436771.png)
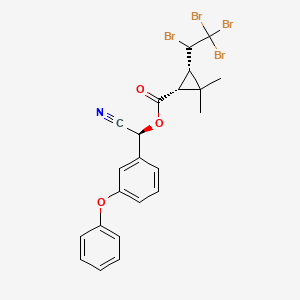
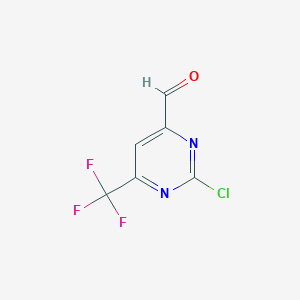
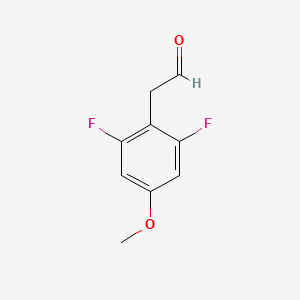
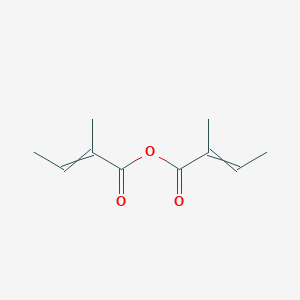
![(10R,13S,14S)-17-(5,6-dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12436806.png)
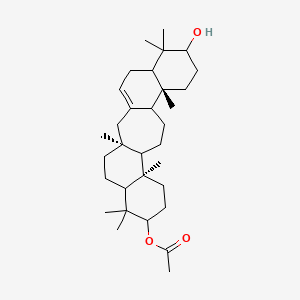


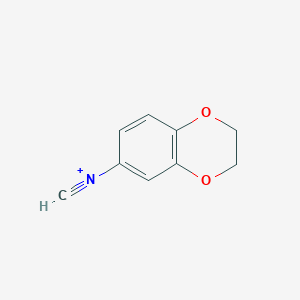
![1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL](/img/structure/B12436852.png)
